2-(1H-Imidazol-2-yl)aniline
Overview
Description
2-(1H-Imidazol-2-yl)aniline is a compound that features an imidazole ring fused to an aniline moiety Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while aniline is an aromatic amine
Mechanism of Action
Target of Action
2-(1H-Imidazol-2-yl)aniline is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety . Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure . The presence of two nitrogen atoms in the imidazole ring allows it to form multiple hydrogen bonds, which can facilitate interactions with biological targets .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
The imidazole ring is known to be highly soluble in water and other polar solvents, which can influence the compound’s bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, suggesting that they can induce various molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .
Biochemical Analysis
Biochemical Properties
Imidazole derivatives have been shown to interact with a variety of enzymes, proteins, and other biomolecules
Cellular Effects
Imidazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Imidazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Imidazol-2-yl)aniline typically involves the cyclization of o-phenylenediamine with glyoxal or other aldehydes under acidic conditions. One common method includes the reaction of o-phenylenediamine with glyoxal in the presence of an acid catalyst, such as hydrochloric acid, to form the imidazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions: 2-(1H-Imidazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can modify the imidazole ring or the aniline moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-(1H-Imidazol-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibitors and receptor agonists.
Medicine: It has potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: The compound is used in the development of dyes, pigments, and other functional materials.
Comparison with Similar Compounds
2-(1H-Benzimidazol-2-yl)aniline: Similar structure but with a benzimidazole ring.
2-(1H-Imidazol-4-yl)aniline: The imidazole ring is substituted at a different position.
2-(1H-Imidazol-1-yl)aniline: The nitrogen atoms in the imidazole ring are differently positioned.
Uniqueness: 2-(1H-Imidazol-2-yl)aniline is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the imidazole ring relative to the aniline moiety allows for distinct interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-(1H-imidazol-2-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-6H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXHFXHOPMUAAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60575880 | |
Record name | 2-(1H-Imidazol-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60575880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29528-25-4 | |
Record name | 2-(1H-Imidazol-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60575880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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